molecular formula C8H10O2S B8278831 2-Methyl-2-(3-thienyl)-1,3-dioxolan

2-Methyl-2-(3-thienyl)-1,3-dioxolan

Cat. No.: B8278831
M. Wt: 170.23 g/mol
InChI Key: QDYJVCRXKGWCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(3-thienyl)-1,3-dioxolane is a heterocyclic compound featuring a 1,3-dioxolane ring substituted with a methyl group and a 3-thienyl group at the 2-position. The 1,3-dioxolane ring provides structural rigidity, while the thienyl group introduces aromaticity and sulfur-based electronic effects. This compound is hypothesized to exhibit unique reactivity due to the electron-rich thiophene moiety, making it a candidate for applications in pharmaceuticals, agrochemicals, or organic electronics.

Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

2-methyl-2-thiophen-3-yl-1,3-dioxolane

InChI

InChI=1S/C8H10O2S/c1-8(9-3-4-10-8)7-2-5-11-6-7/h2,5-6H,3-4H2,1H3

InChI Key

QDYJVCRXKGWCDL-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CSC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key properties of 2-Methyl-2-(3-thienyl)-1,3-dioxolane and related 1,3-dioxolane derivatives:

Compound Name CAS Molecular Formula Molecular Weight Boiling Point (°C) Key Applications
2-Methyl-2-(3-thienyl)-1,3-dioxolane Not reported C₈H₁₀O₂S 170.23 (calc) Not available Potential intermediates
2-Ethyl-2-methyl-1,3-dioxolane 126-39-6 C₆H₁₀O₂ 130.14 132–134 Solvent, chemical intermediate
Ethyl 2-methyl-1,3-dioxolane-2-acetate 6413-10-1 C₈H₁₄O₄ 174.20 Not reported Fragrance (e.g., Fructone)
2-Methyl-2-(2-methylpropyl)-1,3-dioxolane 2035-08-7 C₈H₁₆O₂ 144.21 Not reported Industrial applications
2-Methyl-2-(2-thienyl)-1,3-dioxolane Not reported C₈H₁₀O₂S 170.23 (calc) Not available Synthetic intermediates
Key Observations:
  • Substituent Effects: Alkyl vs. Aromatic Groups: Alkyl-substituted derivatives (e.g., 2-ethyl-2-methyl-1,3-dioxolane) are typically volatile liquids with lower molecular weights, making them suitable as solvents. Electronic Properties: The thienyl group’s sulfur atom enhances electron density, which may influence reactivity in electrophilic substitution or coordination chemistry compared to purely aliphatic substituents .
Reactivity Trends:
  • Thienyl-substituted dioxolanes are expected to undergo electrophilic aromatic substitution (e.g., halogenation, nitration) at the thiophene ring, whereas alkyl-substituted derivatives are more prone to ring-opening reactions under acidic conditions .

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